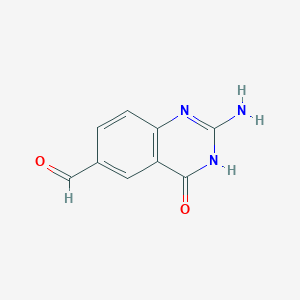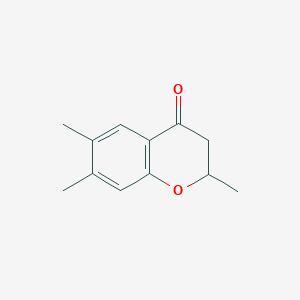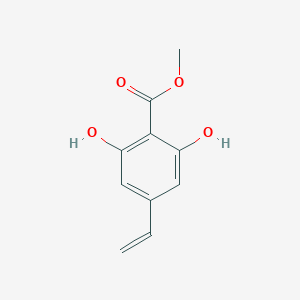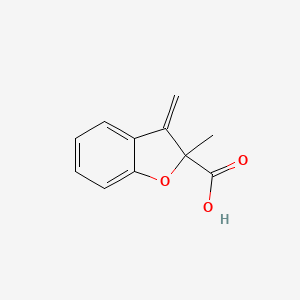![molecular formula C11H13N3 B11906208 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various substituted naphthoimidazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole ring structure but differ in the fused ring system.
Naphthoquinones: These compounds have a similar naphthalene core but differ in the functional groups attached.
Uniqueness
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazol-9-amine |
InChI |
InChI=1S/C11H13N3/c12-8-3-1-2-7-4-5-9-11(10(7)8)14-6-13-9/h4-6,8H,1-3,12H2,(H,13,14) |
InChI Key |
SSXIVGJTJOGNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC3=C2N=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)




